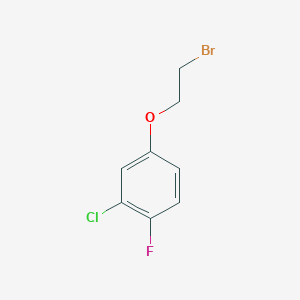
4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene
Übersicht
Beschreibung
The compound 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is a halogenated aromatic molecule that contains bromo, chloro, and fluoro substituents. This type of molecule is often used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. The presence of multiple halogens suggests potential reactivity that can be exploited in various chemical reactions.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, involves a four-step reaction starting from p-xylene, which includes nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 2,4-dichlorofluorobenzene is synthesized from 2,4-dichloroaniline through diazotization and subsequent substitution with fluorine ions . These methods indicate that the synthesis of this compound would likely involve halogenation and etherification steps.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is characterized by the presence of halogen atoms, which can engage in various types of interactions. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions are dominant in the chloro and bromo derivatives, while I...I interactions are significant in the iodo derivative . This suggests that in this compound, similar halogen bonding interactions could play a role in determining its structural properties.
Chemical Reactions Analysis
Halogenated aromatic compounds are known for their participation in various chemical reactions. The presence of halogen atoms makes them susceptible to nucleophilic substitution reactions, where the halogen is replaced by another atom or group. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with both chloro and fluoro substituents, can be used as a building block for synthesizing heterocyclic compounds . The reactivity of this compound would likely be similar, with the potential for nucleophilic substitution at the halogen sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents. For instance, the synthesis and study of 4-fluorobenzodifuroxan revealed that the presence of a fluorine atom can significantly affect the NMR parameters and the compound's behavior upon heating . The physical properties such as melting point, boiling point, and solubility of this compound would be expected to be influenced by the electron-withdrawing effects of the halogens and the steric hindrance they provide.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is a specialized chemical compound used in various fields of scientific research. While the direct applications of this specific compound in literature are limited, examining related chemical compounds and their applications can provide insights into its potential use in scientific research. This approach helps to understand the broader context of its chemical class and possible roles in synthetic chemistry, materials science, and biological studies.
Related Compounds and Their Applications
Synthetic Chemistry and Drug Synthesis : Compounds similar to this compound play a critical role in the synthesis of pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. The development of practical synthesis methods for such intermediates is essential for large-scale drug production, highlighting the importance of related compounds in medicinal chemistry (Qiu et al., 2009).
Environmental Impact and Toxicology : The study of the environmental impact and toxicology of brominated compounds, such as those related to this compound, is crucial. Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveals similar toxicity profiles to their chlorinated homologs, necessitating further investigation into their health effects and environmental presence (Birnbaum et al., 2003).
Materials Science : Brominated flame retardants (BFRs) and the resultant formation of PBDD/Fs and mixed dioxins during combustion processes highlight the relevance of brominated compounds in materials science. Understanding the formation mechanisms and environmental impact of these by-products is essential for developing safer materials and disposal methods (Zhang et al., 2016).
Analytical Chemistry : The development of analytical methods for detecting brominated compounds, including those structurally related to this compound, is vital for environmental monitoring and research. Studies on novel brominated flame retardants (NBFRs) address the need for comprehensive monitoring and understanding of these compounds in various environments (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-bromoethoxy)-2-chloro-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSCWIZNLGKLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)
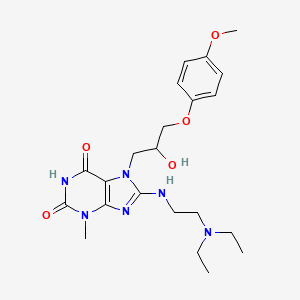
![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)
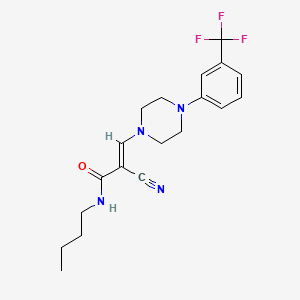
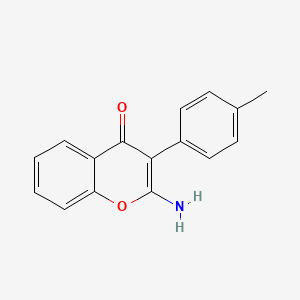

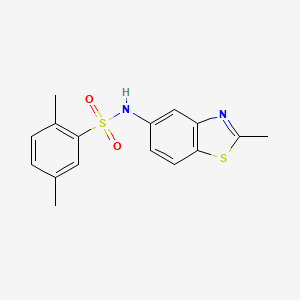


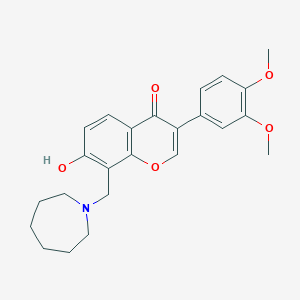
![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
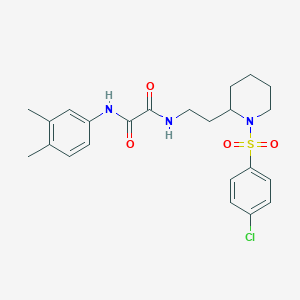
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)